3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a fused thiophene-quinoline core, a ketone group at position 5, and dimethyl substituents at position 5. While direct biological data for this compound are absent in the provided evidence, structural similarities to studied analogs allow extrapolation of its properties .
Properties
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-26(2)14-20-18(21(30)15-26)13-19-22(27)23(32-24(19)28-20)25(31)29(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14-15,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGWHIYUSGYLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that includes a thienoquinoline moiety. Its unique structural features contribute to its biological properties.
1. Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 value of approximately 5.5 µM for the SK-OV-3 cell line and 5.0 µM for the OVCAR-3 cell line after 48 hours of treatment .
- Survival Rates : At a concentration of 5 µM , only 45% of cells remained viable after 72 hours, indicating strong cytotoxicity .
| Cell Line | IC50 (µM) | Survival Rate (48h) | Survival Rate (72h) |
|---|---|---|---|
| SK-OV-3 | 5.5 | 85% | 45% |
| OVCAR-3 | 5.0 | 75% | 45% |
2. Induction of Apoptosis
The compound has been shown to significantly increase apoptosis in treated cells:
- Early and Late Apoptosis : There was a marked increase in both early (from 1.29% to 5.37% ) and late apoptosis (from 1.03% to 7.07% ) in treated cells compared to controls .
- Overall Apoptosis : The overall apoptotic rate increased from 2.32% to 12.64% , suggesting that the compound effectively induces programmed cell death through apoptotic pathways .
The mechanisms underlying the biological activity of this compound involve:
- Targeting Membrane Receptors : The compound appears to selectively target membrane receptors in cancer cells, disrupting critical signaling pathways necessary for cellular function and survival .
- Metabolic Pathway Alteration : Treatment with the compound resulted in significant changes in metabolic pathways related to glucose-alanine cycling, sphingolipid metabolism, and nucleotide sugar metabolism in cancer cells .
Case Studies
A study published in Molecules highlighted the effects of this compound on various cancer cell lines:
- Cytotoxic Effects : The compound was tested against multiple human tumor cell lines, showing potent activity comparable to established chemotherapeutics.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound not only induced apoptosis but also altered glycophenotype expressions in cancer stem cells (CSCs), suggesting a dual mechanism of action that affects both differentiated tumor cells and CSCs .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs occur at the carboxamide phenyl group(s) and the thienoquinoline core. These modifications affect molecular weight, polarity, and intermolecular interactions (e.g., hydrogen bonding, lipophilicity).
Notes:
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance lipophilicity and may improve membrane permeability but reduce aqueous solubility .
- The N,N-diphenyl group in the target compound likely increases steric bulk, which could hinder binding to compact active sites compared to monosubstituted analogs.
Mechanistic Insights :
- PLC-γ Inhibition : The 3-chloro-2-methylphenyl analog (Compound 1) docks into PLC-γ’s active site via H-bonds with His356 and Glu341, while its lipophilic moiety occupies a hydrophobic pocket .
- Multidrug Resistance (MDR) Reversal : Analogs with bulky substituents (e.g., thiazolyl in B8) show moderate Rh123 retention in MES-SA-DX5 cells, suggesting partial P-gp inhibition .
Q & A
Q. What are the critical steps for synthesizing 3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including:
- Cyclocondensation : Formation of the quinoline core via acid-catalyzed reactions between substituted aldehydes and amines under reflux conditions.
- Functionalization : Introduction of the thieno group and carboxamide moiety using coupling reagents like EDCI or DCC in anhydrous solvents (e.g., THF or DMF).
- Purification : Column chromatography or recrystallization to isolate the final product.
Optimization : Adjusting temperature (60–120°C), solvent polarity, and catalyst loading (e.g., piperidine for cyclization) improves yields (65–80%) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Test antiproliferative activity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays .
- Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Structural polymorphism analysis : Use X-ray crystallography or DSC to identify polymorphic forms that alter bioavailability .
- Dose-response refinement : Conduct IC50 assays with tighter concentration gradients (e.g., 0.1–50 µM) to clarify efficacy thresholds .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or Bcl-2) .
- QSAR models : Correlate substituent electronegativity or steric bulk (Hammett constants) with activity trends .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX/BCL2) .
- Pull-down assays : Biotinylated probes coupled with streptavidin beads isolate binding partners for proteomic analysis .
- In vivo pharmacokinetics : Monitor plasma half-life (t½) and tissue distribution in rodent models via radiolabeling (³H or ¹⁴C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
